3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound known for its significant biological activity. It is a potent and selective antagonist of the neurokinin-1 (NK1) receptor in the central nervous system
Preparation Methods
The synthesis of 3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride involves several steps. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . This method is efficient and yields a variety of five-, six-, and seven-membered cyclic amines. Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . These methods highlight the versatility and efficiency of modern synthetic techniques in producing pyrrolidine derivatives.
Chemical Reactions Analysis
3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used with this compound . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules. Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various oxidants and additives . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying the NK1 receptor and its role in various physiological processes. In medicine, this compound has potential therapeutic applications due to its ability to modulate the activity of the NK1 receptor, which is involved in pain perception, stress response, and inflammation. Additionally, it has industrial applications in the production of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with the NK1 receptor in the central nervous system. By binding to this receptor, the compound inhibits the action of substance P, a neuropeptide involved in transmitting pain signals and regulating stress responses. This inhibition results in reduced pain perception and modulation of stress-related behaviors. The molecular targets and pathways involved in this mechanism are primarily centered around the NK1 receptor and its associated signaling cascades.
Comparison with Similar Compounds
3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride can be compared to other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their substituents and biological activities. For example, pyrrolidine-2-one derivatives are known for their antibacterial and anticancer properties , while pyrrolidine-2,5-diones exhibit anti-inflammatory and neuroprotective effects . The unique structure of this compound, particularly its allylphenoxy substituent, contributes to its selective antagonism of the NK1 receptor, distinguishing it from other pyrrolidine derivatives.
Properties
IUPAC Name |
3-[(2-prop-2-enylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12;/h2-4,6-7,12,15H,1,5,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPVPXHYXNFCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-15-9 | |
Record name | Pyrrolidine, 3-[[2-(2-propen-1-yl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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